N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide
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Overview
Description
N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide is a chemical compound with the molecular formula C15H10Cl3NO3S and a molecular weight of 390.675 g/mol . This compound is known for its unique structure, which includes a phenylsulfonyl group and a dichlorovinyl group attached to a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide typically involves the reaction of 2,2-dichloro-1-(phenylsulfonyl)ethene with benzamide under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The dichlorovinyl group may also play a role in the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide can be compared with similar compounds such as:
N-(2,2-dichloro-1-(phenylsulfonyl)vinyl)-2,4-dichlorobenzamide: This compound has additional chlorine atoms on the benzamide ring, which may affect its reactivity and biological activity.
N-(2-(4-chlorophenylsulfanyl)-1-(toluene-4-sulfonyl)vinyl)benzamide: The presence of a toluene-4-sulfonyl group instead of a phenylsulfonyl group can lead to different chemical and biological properties.
Properties
Molecular Formula |
C15H11Cl2NO3S |
---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]benzamide |
InChI |
InChI=1S/C15H11Cl2NO3S/c16-13(17)15(18-14(19)11-7-3-1-4-8-11)22(20,21)12-9-5-2-6-10-12/h1-10H,(H,18,19) |
InChI Key |
SCIBCIOLZZBEIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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